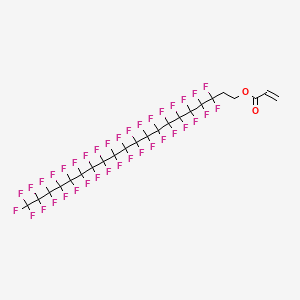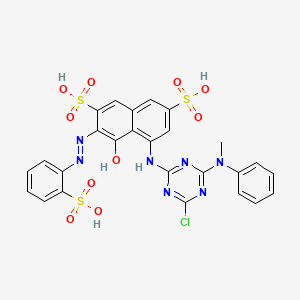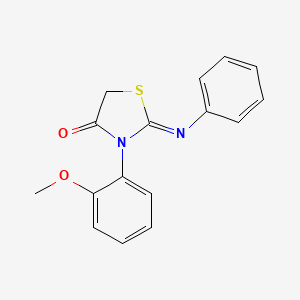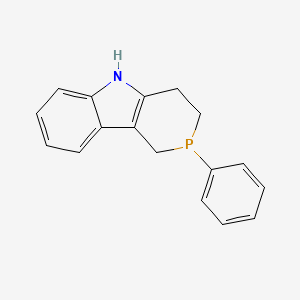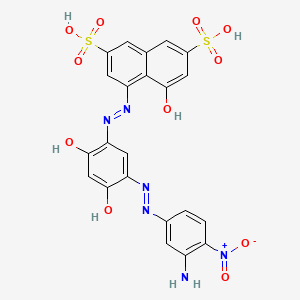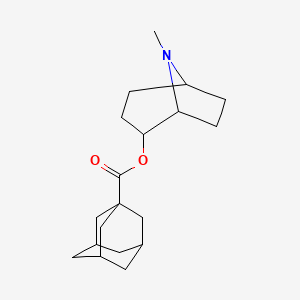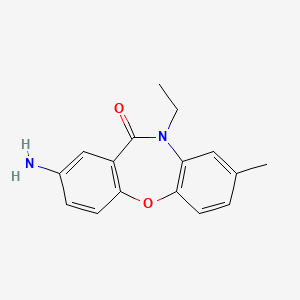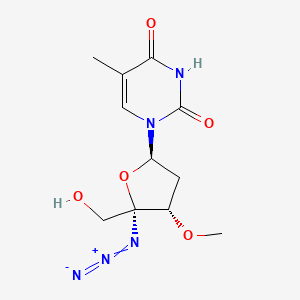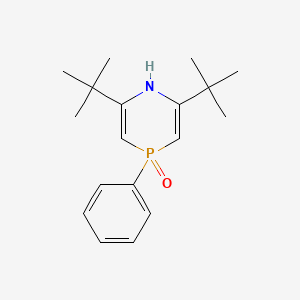
2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide is an organophosphorus compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a phosphorus-nitrogen ring system with bulky tert-butyl and phenyl substituents, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide typically involves the reaction of a phosphorus trichloride derivative with an amine and a phenyl-substituted alkene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents include phosphorus trichloride, tert-butylamine, and phenylacetylene. The reaction is often catalyzed by a base such as triethylamine and conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The bulky tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides and other oxidized derivatives.
Reduction: Phosphines and related reduced forms.
Substitution: Various substituted azaphosphinine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers, where its unique structure imparts desirable properties.
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide involves its interaction with molecular targets through its phosphorus-nitrogen ring system. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butylphenol: An antioxidant used in various industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
4,4’-Di-tert-butyl-2,2’-bipyridyl: Used in coordination chemistry and catalysis.
Uniqueness: 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide is unique due to its phosphorus-nitrogen ring system, which imparts distinct reactivity and stability compared to other similar compounds. The presence of bulky tert-butyl and phenyl groups further enhances its stability and makes it a valuable ligand in catalysis and coordination chemistry.
Propriétés
Numéro CAS |
34735-03-0 |
|---|---|
Formule moléculaire |
C18H26NOP |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-phenyl-1H-1,4λ5-azaphosphinine 4-oxide |
InChI |
InChI=1S/C18H26NOP/c1-17(2,3)15-12-21(20,14-10-8-7-9-11-14)13-16(19-15)18(4,5)6/h7-13,19H,1-6H3 |
Clé InChI |
SEJYTMGTGAAZDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CP(=O)(C=C(N1)C(C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


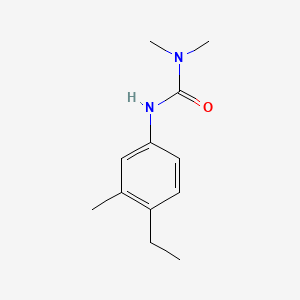
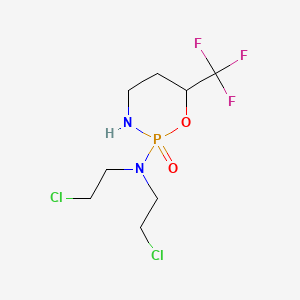
![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)
